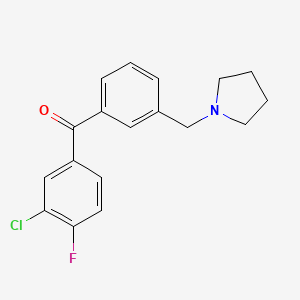

3-Chloro-4-fluoro-3'-pyrrolidinomethyl benzophenone

説明

3-Chloro-4-fluoro-3’-pyrrolidinomethyl benzophenone is a synthetic compound belonging to the benzophenone family. It is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a pyrrolidinomethyl group attached to the benzophenone core. This compound has a molecular formula of C18H17ClFNO and a molecular weight of 317.8 g/mol.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-3’-pyrrolidinomethyl benzophenone typically involves the following steps:

Formation of the Benzophenone Core: The initial step involves the formation of the benzophenone core through a Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and a substituted benzene in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the Pyrrolidinomethyl Group: The next step involves the introduction of the pyrrolidinomethyl group. This is achieved through a nucleophilic substitution reaction where the benzophenone core reacts with pyrrolidine in the presence of a base such as sodium hydride.

Halogenation: The final step involves the introduction of the chloro and fluoro substituents through halogenation reactions. This can be achieved using reagents such as thionyl chloride and fluorine gas under controlled conditions.

Industrial Production Methods

Industrial production of 3-Chloro-4-fluoro-3’-pyrrolidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

3-Chloro-4-fluoro-3’-pyrrolidinomethyl benzophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of new derivatives with different functional groups.

科学的研究の応用

Drug Synthesis

3-Chloro-4-fluoro-3'-pyrrolidinomethyl benzophenone is primarily used as an intermediate in the synthesis of pharmaceuticals. It plays a crucial role in developing drugs targeting neurological and psychiatric disorders due to its ability to modulate neurotransmitter systems, particularly dopaminergic and serotonergic pathways.

Organic Chemistry Studies

The compound serves as a building block in organic synthesis. Researchers utilize it to explore new reaction mechanisms and pathways, contributing to advancements in synthetic methodologies.

Pharmacological Investigations

Studies have shown that this compound can affect enzyme activity and cellular pathways, indicating its potential therapeutic applications in treating various diseases. Researchers investigate its pharmacokinetics and pharmacodynamics to understand better how it interacts with biological systems.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, related benzophenone derivatives have shown efficacy against bacterial growth, suggesting potential leads for antibiotic development.

Anticancer Activity

In vitro assays have demonstrated that this compound can inhibit tumor cell proliferation. For example, related derivatives have shown IC50 values around 9.6 µM against various cancer cell lines. The mechanism may involve modulation of critical signaling pathways associated with cell survival and proliferation.

Case Study 1: Neurological Drug Development

A study investigated the use of this compound as an intermediate in synthesizing novel antidepressants. The compound's interaction with serotonin receptors was analyzed using binding affinity assays, demonstrating promising results that support further exploration in drug development.

Case Study 2: Anticancer Research

In another study, researchers evaluated the anticancer properties of this compound on various cancer cell lines. The findings indicated that it significantly inhibited cell proliferation through apoptosis induction mechanisms, warranting more extensive clinical trials to assess its therapeutic potential.

作用機序

The mechanism of action of 3-Chloro-4-fluoro-3’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

- 3-Chloro-4-fluoro-4’-pyrrolidinomethyl benzophenone

- 3-Chloro-4-fluoro-3’-pyrrolidinomethyl benzophenone

Uniqueness

3-Chloro-4-fluoro-3’-pyrrolidinomethyl benzophenone is unique due to the presence of both chloro and fluoro substituents along with the pyrrolidinomethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

生物活性

3-Chloro-4-fluoro-3'-pyrrolidinomethyl benzophenone (CAS No. 898776-59-5) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a benzophenone core substituted with a pyrrolidinomethyl group. This structural configuration is believed to contribute to its biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies assessing its efficacy against various bacterial strains, the compound demonstrated a broad spectrum of activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest that it can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

2. Anticancer Activity

The compound has also been investigated for its potential as an anticancer agent. In vitro studies have shown that it inhibits cell proliferation in several cancer cell lines, including breast and lung cancer cells. The IC50 values reported in these studies indicate potent antiproliferative effects, with some studies noting values as low as 15 µM .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | Cell cycle arrest |

| HCT116 (Colon) | 25 | Inhibition of PI3K/mTOR pathway |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound has been identified as an inhibitor of certain nitric oxide synthases (NOS), particularly neuronal NOS (nNOS), with selectivity that may enhance its therapeutic profile in neurological applications .

- Cell Cycle Modulation : Studies utilizing flow cytometry have revealed that treatment with the compound alters the distribution of cells across different phases of the cell cycle, indicating a potential mechanism for its antiproliferative effects .

Case Studies and Research Findings

Several case studies have provided insights into the biological activity of this compound:

- Neuronal Protection : A study demonstrated that derivatives similar to this compound could protect neuronal cells from hypoxic injury, suggesting potential applications in neuroprotective therapies .

- Antitumor Efficacy : In vivo studies using murine models indicated that the compound significantly reduced tumor size when administered alongside standard chemotherapy agents, enhancing their efficacy .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Chloro-4-fluoro-3'-pyrrolidinomethyl benzophenone with high purity?

- Methodological Answer : Synthesis requires careful selection of halogenation reagents and controlled reaction conditions. For example, bromo/chloro-fluoro benzophenone derivatives (e.g., 4-bromo-3-fluoro-3'-piperidinomethyl benzophenone) are synthesized via nucleophilic substitution or Friedel-Crafts acylation, with purification via column chromatography using silica gel and gradient elution (hexane/ethyl acetate) to isolate high-purity products . Monitoring reaction progress using thin-layer chromatography (TLC) and optimizing stoichiometric ratios of pyrrolidinomethyl substituents are critical to minimize by-products.

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR are essential for confirming the positions of chlorine, fluorine, and the pyrrolidinomethyl group. For example, fluorine substituents exhibit distinct splitting patterns in NMR .

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. PubChem-derived data for benzamide analogs (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) highlight the importance of isotopic clusters for halogen detection .

- Infrared (IR) Spectroscopy : Ketone carbonyl stretching (~1680–1720 cm) and C-F/C-Cl vibrations (~1100–1250 cm) aid functional group identification.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound in medicinal chemistry applications?

- Methodological Answer : SAR studies should systematically modify substituents (e.g., replacing chlorine with bromine or adjusting the pyrrolidinomethyl chain length) and assess biological activity. For example, butyrophenone derivatives with piperidine/pyrrolidine groups exhibit receptor-binding differences depending on halogen placement and hydrophobicity . Computational docking using PubChem’s 3D structure data (e.g., InChIKey: WKAJLWHPNIJUDZ) can predict interactions with target proteins, guiding synthetic priorities .

Q. What strategies resolve contradictions in reported reactivity data for halogenated benzophenones under varying conditions?

- Methodological Answer : Contradictions often arise from solvent polarity, temperature, or catalyst choice. For instance, trifluoromethyl and nitro groups (as in 3-nitro-4-chlorobenzotrifluoride) increase electrophilicity but may compete with chlorine/fluorine in nucleophilic attacks . Controlled experiments comparing polar aprotic (e.g., DMF) vs. nonpolar solvents (toluene) can clarify substituent-specific reactivity. Kinetic studies using HPLC to track intermediate formation are recommended .

Q. How can computational modeling predict the environmental stability or degradation pathways of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can model bond dissociation energies (BDEs) for C-Cl and C-F bonds to predict hydrolysis or photodegradation rates. For example, trifluoromethyl groups in analogs like 3-fluoro-4-(4-trifluoromethylphenyl)benzoic acid increase electron-withdrawing effects, stabilizing the benzophenone core against nucleophilic degradation . Molecular dynamics simulations further assess interactions with environmental matrices (e.g., soil or water).

Q. Data Analysis and Experimental Design

Q. What experimental designs minimize by-products during the introduction of the pyrrolidinomethyl group?

- Methodological Answer : Use of protecting groups (e.g., Boc for amines) during alkylation steps reduces unwanted side reactions. For example, tert-butyl N-[(3R,4S)-3-fluoro-4-piperidyl]carbamate intermediates prevent over-alkylation . Optimizing reaction time and temperature via Design of Experiments (DoE) methodologies, coupled with real-time monitoring via LC-MS, enhances yield and purity .

Q. How should researchers address conflicting analytical results (e.g., NMR vs. X-ray crystallography) for structural confirmation?

- Methodological Answer : Cross-validate data using complementary techniques:

- X-ray Crystallography : Resolve ambiguities in substituent positioning, as demonstrated for 1-acetyl-3-(4-chlorophenyl)-5-(4-fluorophenyl)-2-pyrazoline .

- 2D NMR (COSY, NOESY) : Clarify spatial relationships between protons in complex regions (e.g., pyrrolidinomethyl chain conformation) .

- Elemental Analysis : Confirm halogen stoichiometry when isotopic patterns in MS are inconclusive.

Q. Safety and Environmental Considerations

Q. What protocols ensure safe handling and waste management during synthesis?

- Methodological Answer : Follow guidelines for halogenated compounds, including:

- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and sealed reactors to avoid inhalation/contact .

- Waste Segregation : Separate halogenated by-products (e.g., chlorinated solvents) for specialized disposal, as mandated for compounds like 4-chloro-6-(2-chloro-6-fluorophenyl)pyrimidine .

- Spill Management : Neutralize acidic/basic residues with appropriate buffers before disposal.

特性

IUPAC Name |

(3-chloro-4-fluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNO/c19-16-11-15(6-7-17(16)20)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h3-7,10-11H,1-2,8-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXBURPITSUZFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643207 | |

| Record name | (3-Chloro-4-fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-56-4 | |

| Record name | Methanone, (3-chloro-4-fluorophenyl)[3-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloro-4-fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。